Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide is a complex organometallic compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its stability and efficiency in facilitating chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-(2-phenylphenyl)phosphane involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine under inert conditions. The reaction typically requires a palladium catalyst and a base, such as potassium tert-butoxide, in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-(2-phenylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene are commonly used.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted biphenyl derivatives .
Scientific Research Applications
Dicyclohexyl-(2-phenylphenyl)phosphane is widely used in scientific research due to its versatility:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Its role in drug synthesis makes it valuable in medicinal chemistry.
Industry: It is employed in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects by coordinating with palladium centers, enhancing the reactivity and selectivity of palladium-catalyzed reactions. The molecular targets include aryl halides and boronic acids, facilitating their coupling to form biaryl compounds. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphino-biphenyl: Similar in structure but lacks the methanesulfonate and azanide components.
Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with different substituents, offering varied steric and electronic properties.
Uniqueness
Dicyclohexyl-(2-phenylphenyl)phosphane is unique due to its specific combination of substituents, which provide a balance of steric bulk and electronic properties, making it highly effective in catalytic applications .
Properties
Molecular Formula |
C37H43NO3PPdS- |
---|---|
Molecular Weight |
719.2 g/mol |
IUPAC Name |
dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C24H31P.C12H9N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p-1 |
InChI Key |
LBBWCIJHZWXQHW-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.